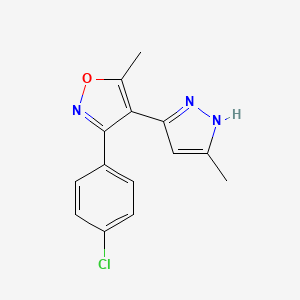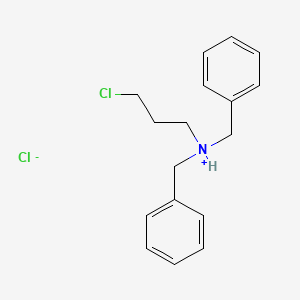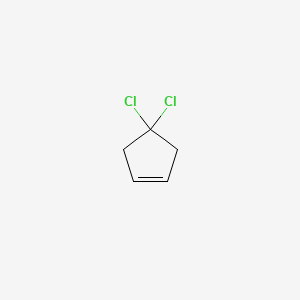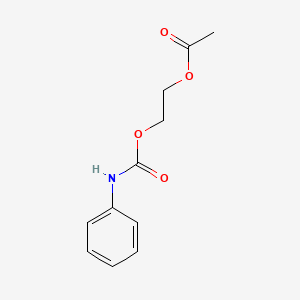![molecular formula C10H10N2 B14744471 [Cyclopropyl(diazo)methyl]benzene CAS No. 772-30-5](/img/structure/B14744471.png)
[Cyclopropyl(diazo)methyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Cyclopropyl(diazo)methyl]benzene: is an organic compound with the molecular formula C10H10N2 . It is characterized by the presence of a cyclopropyl group, a diazo group, and a benzene ring. This compound is of interest due to its unique chemical structure and reactivity, making it a valuable reagent in organic synthesis and various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [Cyclopropyl(diazo)methyl]benzene typically involves the reaction of cyclopropylmethyl ketone with diazomethane. The reaction is carried out under controlled conditions to ensure the formation of the desired diazo compound. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [Cyclopropyl(diazo)methyl]benzene can undergo oxidation reactions, often leading to the formation of carbonyl compounds.
Reduction: Reduction of the diazo group can yield amines or other reduced products.
Substitution: The compound can participate in substitution reactions, where the diazo group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Various nucleophiles can be used to replace the diazo group under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzene derivatives.
Applications De Recherche Scientifique
Chemistry: [Cyclopropyl(diazo)methyl]benzene is used as a reagent in organic synthesis, particularly in the formation of cyclopropane derivatives and other complex organic molecules. It is also utilized in multicomponent reactions to create diverse chemical libraries .
Biology and Medicine: In biological research, diazo compounds are explored for their potential as enzyme inhibitors and probes for studying biochemical pathways. This compound may be used in the development of new pharmaceuticals and as a tool for investigating biological systems .
Industry: The compound’s reactivity makes it valuable in the synthesis of fine chemicals and materials. It can be used in the production of polymers, agrochemicals, and other industrial products .
Mécanisme D'action
The mechanism of action of [Cyclopropyl(diazo)methyl]benzene involves the generation of reactive intermediates, such as carbenes, upon decomposition of the diazo group. These intermediates can then participate in various chemical reactions, including cycloadditions and insertions. The molecular targets and pathways involved depend on the specific reaction and application .
Comparaison Avec Des Composés Similaires
Diazomethane: A simpler diazo compound used in similar synthetic applications.
Ethyl diazoacetate: Another diazo compound with a broader range of reactivity.
Phenyl diazomethane: Similar structure but with a phenyl group instead of a cyclopropyl group.
Uniqueness: [Cyclopropyl(diazo)methyl]benzene is unique due to the presence of the cyclopropyl group, which imparts distinct reactivity and stability compared to other diazo compounds. This uniqueness makes it a valuable reagent in specific synthetic applications and research contexts .
Propriétés
Numéro CAS |
772-30-5 |
|---|---|
Formule moléculaire |
C10H10N2 |
Poids moléculaire |
158.20 g/mol |
Nom IUPAC |
[cyclopropyl(diazo)methyl]benzene |
InChI |
InChI=1S/C10H10N2/c11-12-10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
Clé InChI |
YNDZVQSCSZBSOZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(=[N+]=[N-])C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2H,14H-[1,3]Dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline](/img/structure/B14744428.png)





![3,3-Dimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B14744465.png)


![2,6-Piperidinedione, 4-[2-(3,5-dimethyl-2-oxocyclohexylidene)ethyl]-, (3S-trans)-](/img/structure/B14744478.png)
